molecular formula C18H16O B11967139 1-Butanone, 1-(9-phenanthrenyl)- CAS No. 646450-30-8

1-Butanone, 1-(9-phenanthrenyl)-

Cat. No.: B11967139
CAS No.: 646450-30-8
M. Wt: 248.3 g/mol
InChI Key: NWYYYJSVKAUHMO-UHFFFAOYSA-N
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Description

1-Butanone, 1-(9-phenanthrenyl)- is an organic compound with the molecular formula C18H16O. This compound is characterized by the presence of a butanone group attached to a phenanthrene moiety. Phenanthrene is a polycyclic aromatic hydrocarbon, which contributes to the unique properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 1-(9-phenanthrenyl)- can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of phenanthrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-Butanone, 1-(9-phenanthrenyl)- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 1-(9-phenanthrenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(9-phenanthrenyl)-1-butanol, using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Phenanthrene-9-carboxylic acid.

    Reduction: 1-(9-phenanthrenyl)-1-butanol.

    Substitution: Brominated derivatives of phenanthrene.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in nucleophilic and electrophilic reactions makes it valuable for creating more complex organic molecules. For instance, studies have demonstrated its reactivity with various nucleophiles, which is crucial for developing new synthetic pathways in organic chemistry.

Materials Science

In materials science, 1-butanone, 1-(9-phenanthrenyl)- is explored for its photophysical properties. The phenanthrene group enhances fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that compounds with similar structures exhibit improved performance in electronic applications due to their unique electronic properties.

Case Study 1: Interaction with Cytochromes P450

Research has investigated the interaction of phenanthrene derivatives with cytochromes P450 enzymes, which are vital for drug metabolism. A study highlighted that derivatives like 1-butanone, 1-(9-phenanthrenyl)- interact significantly with P450 2A13, leading to notable spectral changes indicative of enzyme activity. This interaction suggests potential applications in pharmacology and toxicology, particularly concerning drug metabolism and the development of therapeutic agents .

Case Study 2: Photophysical Properties

Another study focused on the photophysical properties of phenanthrene derivatives, including 1-butanone, 1-(9-phenanthrenyl)-. It was found that these compounds exhibit enhanced fluorescence when incorporated into polymer matrices, which could lead to advancements in sensor technology and imaging applications .

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(9-phenanthrenyl)- involves interactions with various molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Butanone, 1-phenyl-: Similar in structure but lacks the polycyclic aromatic system of phenanthrene.

    1-(7-Octyl-9,10-dihydro-2-phenanthrenyl)-1-butanone: Contains an octyl group, making it more hydrophobic compared to 1-Butanone, 1-(9-phenanthrenyl)-.

Uniqueness: 1-Butanone, 1-(9-phenanthrenyl)- is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and biological properties

Biological Activity

1-Butanone, 1-(9-phenanthrenyl)- is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its interaction with DNA and implications in medicinal chemistry.

Chemical Structure

1-Butanone, 1-(9-phenanthrenyl)- features a butanone moiety attached to a phenanthrene ring. The phenanthrene structure contributes to its unique biological interactions, particularly in terms of binding with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with phenanthrene structures often exhibit significant antioxidant properties. The antioxidant activity of 1-butanone derivatives can be assessed using various assays, including the DPPH radical scavenging assay. In studies involving similar compounds, high radical scavenging capacities were observed, suggesting that 1-butanone, 1-(9-phenanthrenyl)- may also possess strong antioxidant capabilities .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to 1-butanone, 1-(9-phenanthrenyl)- has been documented extensively. For instance, extracts containing phenanthrene derivatives demonstrated notable antibacterial and antifungal activities against various pathogens. This suggests that the compound could be effective against a range of microbial species .

Study on Antioxidant Potential

A study evaluating the antioxidant potential of various extracts found that those containing phenanthrene derivatives exhibited significant radical scavenging activity. The extracts were tested against DPPH radicals, showing a dose-dependent response that highlights the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions .

Antimicrobial Evaluation

In another investigation, extracts with similar chemical profiles were tested against eight bacterial strains and several fungal species. The results indicated that these extracts had high antifungal activity and notable antibacterial effects compared to control substances. This reinforces the hypothesis that 1-butanone, 1-(9-phenanthrenyl)- could have valuable applications in developing antimicrobial agents .

Interaction with DNA

The interaction of phenanthrene derivatives with DNA has been a subject of research due to their potential carcinogenic effects. Studies have shown that phenanthrene can form adducts with DNA, leading to mutations and potentially contributing to cancer development. Understanding these interactions is crucial for assessing the safety and therapeutic potential of compounds like 1-butanone, 1-(9-phenanthrenyl)- .

Summary Table of Biological Activities

Activity Type Description Reference
Antioxidant ActivitySignificant radical scavenging ability observed in related compounds ,
Antimicrobial ActivityHigh efficacy against various bacterial and fungal strains ,
DNA InteractionPotential for forming DNA adducts leading to mutagenic effects ,

Properties

CAS No.

646450-30-8

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-phenanthren-9-ylbutan-1-one

InChI

InChI=1S/C18H16O/c1-2-7-18(19)17-12-13-8-3-4-9-14(13)15-10-5-6-11-16(15)17/h3-6,8-12H,2,7H2,1H3

InChI Key

NWYYYJSVKAUHMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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